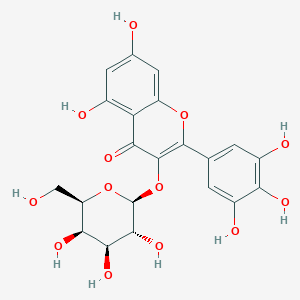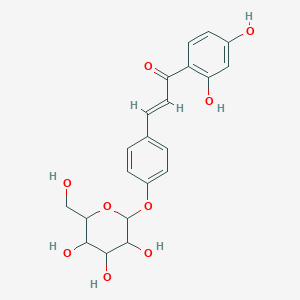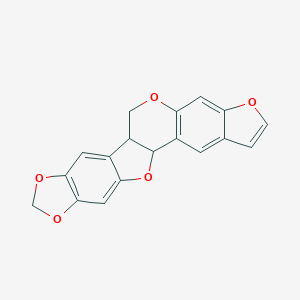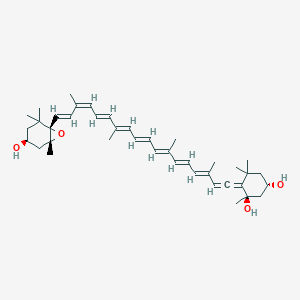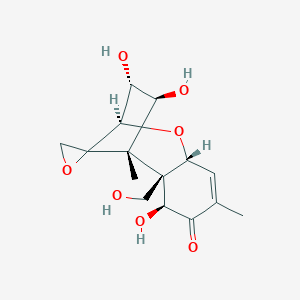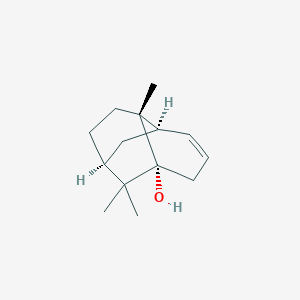
Ostruthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ostruthol is a natural product found in Peucedanum ostruthium . It has a molecular formula of C21H22O7 and a molecular weight of 386.40 .
Synthesis Analysis
Ostruthol belongs to the class of furanocoumarins, substances that are a combination of pyrone, benzene, and furan rings . These compounds are widely studied due to their phototoxic and medicinal properties .Molecular Structure Analysis
The molecular structure of Ostruthol consists of a combination of pyrone, benzene, and furan rings . The InChI key for Ostruthol is WXULKGXQMWVWMP-OMLDUKLJSA-N .Physical And Chemical Properties Analysis
Ostruthol has a molecular formula of C21H22O7 and a molecular weight of 386.40 . Its percent composition is C 65.28%, H 5.74%, O 28.98% .Aplicaciones Científicas De Investigación
Phytochemical Analysis
- Morphological and Phytochemical Variability: Ostruthin, closely related to ostruthol, is a natural bioactive compound mainly found in the roots of Peucedanum ostruthium. A study by McCardell et al. (2016) focused on the variability of ostruthin in P. ostruthium from different locations, highlighting its potential for breeding programs to develop cultivars with high ostruthin yields (McCardell et al., 2016).
Analytical Techniques
- Coumarin Identification and Quantification: Vogl et al. (2011) developed a sensitive HPLC-DAD-MS method for the simultaneous identification and quantification of coumarins, including ostruthol, in Peucedanum ostruthium. This method aids in analyzing the coumarin content in commercial and field-collected rhizomes (Vogl et al., 2011).
Pharmacological Effects
- Antidepressive and Anxiolytic Effects: Joseph et al. (2018) identified ostruthin as an activator of the TREK-1 channel, with anxiolytic and antidepressive effects in mouse behavior tests. This suggests a potential different mechanism for antidepressive drugs (Joseph et al., 2018).
- Antimycobacterial Activity: A study by Schinkovitz et al. (2003) isolated ostruthin from Peucedanum ostruthium and found significant in vitro activity against several species of rapidly growing Mycobacteria, comparable to established drugs like ethambutol and isoniazid (Schinkovitz et al., 2003).
- Acetylcholinesterase Inhibitors: Urbain et al. (2005) found that ostruthin, among other coumarins from Peucedanum ostruthium, inhibited acetylcholinesterase (AChE) activity, which is significant for neurodegenerative diseases like Alzheimer's (Urbain et al., 2005).
Neurological Research
- Neurotrophic Effects: Qi et al. (1999) reported that ostruthin induced neurite-like structures in rat PC12 cells, indicating potential neurotrophic effects. This suggests a role in neurological development or repair (Qi et al., 1999).
Biochemical Analysis
- Biochemometric Approach for Anti-Inflammatory Identification: Zwirchmayr et al. (2020) utilized a biochemometric approach to identify anti-inflammatory constituents in Peucedanum ostruthium, highlighting ostruthin as an NF-κB inhibiting constituent. This demonstrates the potential of ostruthin in anti-inflammatory therapies (Zwirchmayr et al., 2020).
Mecanismo De Acción
Propiedades
Número CAS |
642-08-0 |
|---|---|
Nombre del producto |
Ostruthol |
Fórmula molecular |
C21H22O7 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-4-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-5-12(2)20(23)28-17(21(3,4)24)11-26-19-13-6-7-18(22)27-16(13)10-15-14(19)8-9-25-15/h5-10,17,24H,11H2,1-4H3/b12-5-/t17-/m1/s1 |
Clave InChI |
WXULKGXQMWVWMP-OMLDUKLJSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES |
CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES canónico |
CC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





